Cas no 2305254-73-1 (7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)

7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2305254-73-1
- EN300-6760231
- 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
- 1-Naphthalenecarboxylic acid, 7-amino-1,2,3,4-tetrahydro-, hydrochloride (1:1)
- 7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride
-
- インチ: 1S/C11H13NO2.ClH/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8;/h4-6,9H,1-3,12H2,(H,13,14);1H
- InChIKey: BHYRIAWLZORJAV-UHFFFAOYSA-N
- SMILES: Cl.OC(C1C2C=C(C=CC=2CCC1)N)=O
計算された属性
- 精确分子量: 227.0713064g/mol
- 同位素质量: 227.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6760231-0.05g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 0.05g |
$532.0 | 2025-03-13 | |
Enamine | EN300-6760231-5.0g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 5.0g |
$5807.0 | 2025-03-13 | |
Enamine | EN300-6760231-10.0g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 10.0g |
$8611.0 | 2025-03-13 | |
Enamine | EN300-6760231-2.5g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 2.5g |
$3925.0 | 2025-03-13 | |
1PlusChem | 1P0286TV-250mg |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95% | 250mg |
$1742.00 | 2023-12-18 | |
1PlusChem | 1P0286TV-1g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95% | 1g |
$3455.00 | 2023-12-18 | |
1PlusChem | 1P0286TV-10g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95% | 10g |
$14653.00 | 2023-12-18 | |
Enamine | EN300-6760231-0.25g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 0.25g |
$991.0 | 2025-03-13 | |
Enamine | EN300-6760231-1.0g |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95.0% | 1.0g |
$2002.0 | 2025-03-13 | |
1PlusChem | 1P0286TV-50mg |
7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride |
2305254-73-1 | 95% | 50mg |
$963.00 | 2024-05-24 |
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochlorideに関する追加情報
Introduction to 7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride (CAS No. 2305254-73-1)
7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride (CAS No. 2305254-73-1) is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its tetrahydronaphthalene core and amino substituent, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in various chemical transformations.
The structure of 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride exhibits a fused ring system with an amino group at the 7-position and a carboxylic acid moiety at the 1-position. This configuration provides multiple reactive sites for functionalization, enabling its use in constructing more complex molecular architectures. The tetrahydronaphthalene scaffold is particularly interesting because it mimics the binding pockets of several biologically relevant targets, such as enzymes and receptors.
In recent years, pharmaceutical research has increasingly focused on leveraging heterocyclic compounds like tetrahydronaphthalenes for their potential therapeutic effects. The amino group in this compound can be readily modified through various chemical reactions, including acylation, alkylation, and coupling with other bioactive molecules. This flexibility has made it a preferred building block in the synthesis of novel drugs targeting neurological disorders, inflammatory diseases, and infectious diseases.
One of the most compelling aspects of 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is its role in drug discovery programs. Researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism and to create ligands that interact with specific protein targets. For instance, studies have shown that derivatives of this molecule can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain and inflammation.
The hydrochloride salt form of this compound enhances its pharmacokinetic properties by improving solubility in aqueous media. This characteristic is particularly advantageous for formulation into oral or injectable medications. Furthermore, the stability provided by the hydrochloride salt ensures that the compound remains effective during storage and transportation, which is critical for clinical applications.
Recent advancements in computational chemistry have further highlighted the potential of 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride as a scaffold for drug design. Molecular modeling studies have identified optimal binding orientations of this molecule within target proteins, providing insights into how modifications can enhance binding affinity and selectivity. These computational approaches are complemented by experimental validations using high-throughput screening techniques.
In addition to its pharmaceutical applications, 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride finds utility in organic synthesis as a precursor for more complex molecules. Its ability to undergo multiple functional group transformations makes it a valuable reagent in cross-coupling reactions and heterocycle formations. Chemists have employed this compound to synthesize novel dyes, polymers, and agrochemicals that exhibit unique properties due to its rigid aromatic core.
The synthesis of 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Typically, tetrahydropyranone derivatives are used as starting materials, which are then subjected to reduction and functionalization steps to introduce the amino group at the appropriate position. The final step involves conversion to the hydrochloride salt to improve stability and handling properties.
From a green chemistry perspective, efforts are underway to develop more sustainable synthetic routes for this compound. Researchers are exploring catalytic methods that minimize waste generation and energy consumption while maintaining high yields. These innovations align with global efforts to promote environmentally friendly practices in pharmaceutical manufacturing.
The biological activity of derivatives of 7-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride has been extensively studied in recent years. For example, researchers have synthesized analogs that exhibit potent antimicrobial properties, making them candidates for treating resistant bacterial infections. Additionally, some derivatives have shown promise as kinase inhibitors, which are critical for treating cancers and inflammatory diseases.
The development of novel drug formulations incorporating this compound has also been an area of active investigation. Pharmaceutical companies are exploring ways to enhance bioavailability and reduce side effects by optimizing delivery systems such as nanoparticles or prodrugs. These advancements aim to improve patient compliance and therapeutic outcomes.
In conclusion, 7-amino-1,2,3,4-tetrahydtronaphthalene-1-carboxylic acid hydrochloride (CAS No. 2305254-73-1) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features, coupled with its reactivity, make it an invaluable tool for drug discovery, organic synthesis, and material science. As research continues to uncover new applications for this molecule, its importance is expected to grow further in the coming years.
2305254-73-1 (7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride) Related Products
- 2228557-05-7(4-(1-aminocyclopropyl)methyl-2-nitrophenol)
- 2680767-45-5(3-methyl-5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid)
- 2228263-20-3(1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile)
- 2438-40-6(Triheptadecanoin Standard)
- 2025-33-4(Benzo[c]isoxazol-3-amine)
- 2034997-57-2((2Z)-N-{6-(pyrrolidin-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide)
- 2138082-58-1(2-cyclopropyl-3-(2-methylbutan-2-yl)oxypropane-1-sulfonyl chloride)
- 1500298-84-9(2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine)
- 1850895-78-1(1-Fluoro-3-(2-methylpyrrolidin-1-yl)propan-2-ol)
- 7062-40-0(2-(5-Bromo-2-methoxyphenyl)acetonitrile)




